SB216763, also known as SB216763, is a synthetic small molecule widely employed in scientific research as a potent and selective inhibitor of glycogen synthase kinase 3β (GSK3β) [, , , , ]. GSK3β is a serine/threonine kinase involved in diverse cellular processes including glycogen metabolism, cell cycle regulation, apoptosis, and inflammation. By inhibiting GSK3β, SB216763 allows researchers to study the role of this kinase in various biological pathways and disease models. Notably, SB216763 has been reported to act as a partial agonist of the aryl hydrocarbon receptor (AhR) [, ] impacting the expression of drug-metabolizing enzymes.
This compound falls under the category of small molecule inhibitors and is primarily classified as a glycogen synthase kinase-3 inhibitor. Its chemical structure includes a pyrrole core and is characterized by the presence of dichlorophenyl and methylindole substituents.
The synthesis of 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves a multi-step organic reaction process. The following outlines a general synthetic route based on available literature:
The molecular formula for 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is .
Structural confirmation can be achieved through:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione participates in various chemical reactions primarily due to its functional groups:
Studies have shown that this compound effectively reduces inflammatory cytokine production in various models, indicating its potential role in therapeutic applications against diseases characterized by excessive inflammation.
The primary mechanism of action for 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves inhibition of glycogen synthase kinase-3 activity.
Experimental models have demonstrated significant reductions in lung inflammation and fibrosis when administered alongside pro-inflammatory agents like bleomycin, underscoring its therapeutic potential in fibrotic diseases .
The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
Safety data sheets indicate that while the compound is generally stable, it should be handled with care due to potential toxicity associated with chlorinated compounds.
The applications of 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione span several fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: